molecular formula C15H22O3 B1217064 2-Ethylhexyl 4-hydroxybenzoate CAS No. 5153-25-3

2-Ethylhexyl 4-hydroxybenzoate

Cat. No.: B1217064
CAS No.: 5153-25-3
M. Wt: 250.33 g/mol
InChI Key: VTIMKVIDORQQFA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Ethylhexyl 4-hydroxybenzoate plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal function. The compound is known to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria. Additionally, this compound can bind to proteins, altering their structure and function, which further contributes to its antimicrobial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can disrupt endocrine function by mimicking estrogen, leading to altered gene expression and cellular responses. This disruption can affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to estrogen receptors, acting as a weak estrogenic compound. This binding can lead to the activation or inhibition of gene expression, depending on the context. Additionally, this compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with endocrine disruption, reduced fertility, and altered growth and development in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, releasing 4-hydroxybenzoic acid and 2-ethylhexanol. These metabolites can then enter various metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be found in the cytoplasm, nucleus, and other organelles, where it exerts its effects on cellular function. The compound’s localization can influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 4-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with efficient mixing and temperature control. The reaction mixture is then purified by distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the hydroxyl group on the benzene ring .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methylparaben
  • Ethylparaben
  • Propylparaben
  • Butylparaben

Comparison: 2-Ethylhexyl 4-hydroxybenzoate is unique among parabens due to its longer alkyl chain, which enhances its lipid solubility and antimicrobial efficacy. Compared to shorter-chain parabens like methylparaben and ethylparaben, this compound is more effective in preserving lipid-rich formulations .

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.

Properties

IUPAC Name

2-ethylhexyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIMKVIDORQQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022525
Record name 2-Ethylhexyl p-hydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-25-3
Record name 2-Ethylhexyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl p-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl p-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLHEXYL P-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the key findings regarding the endocrine-related effects of 2-ethylhexyl 4-hydroxybenzoate in the Japanese medaka study?

A1: The study demonstrated that exposure to this compound had several endocrine-related effects on Japanese medaka across multiple generations []. These effects included:

  • Reduced fecundity: A significant decrease in fecundity was observed at the lowest exposure concentration (5.32 μg/L), with increased sensitivity in the F1 and F2 generations compared to the parent generation [].
  • Impaired fertility: The study found a decline in fertility rates across generations, highlighting a potential impact on reproductive success [].
  • Delayed reproductive tract development: Histopathological examination suggested potential delays in the development of the reproductive tract in F1 subadult males [].
  • Masculinization of renal phenotype: The research observed masculinization of the renal phenotype in F1 adult females, specifically renal tubular eosinophilia, suggesting potential endocrine disruption [].
  • Decreased anal fin papillae: A reduction in anal fin papillae, a secondary sex characteristic in males, was observed in F2 adult males at the highest exposure concentration (101 μg/L) [].

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